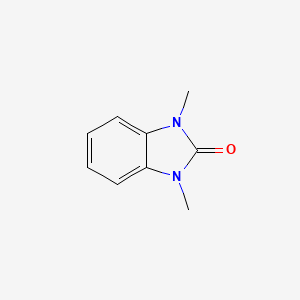

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-on

Übersicht

Beschreibung

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one is an organic compound with the molecular formula C9H10N2O. It is a white to pale yellow crystalline solid that is soluble in organic solvents such as alcohols and ketones, but only slightly soluble in water . This compound is known for its stability and is used in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

It is known to be a strong electron donor molecule , suggesting that it may interact with electron acceptor molecules or systems in its environment.

Mode of Action

1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one acts as an n-type dopant . As a dopant, it donates its electrons to the system it is introduced into, thereby increasing the number of charge carriers and enhancing the conductivity of the system .

Biochemical Pathways

Its role as an n-type dopant suggests that it may influence electron transport pathways in the systems it is introduced into .

Pharmacokinetics

It is known to be soluble in established processing solvents , which could potentially influence its bioavailability.

Result of Action

The introduction of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one into a system results in an increase in the system’s conductivity . This is due to the compound’s ability to donate electrons, thereby increasing the number of charge carriers in the system .

Action Environment

The action of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is influenced by environmental factors. It is known to be air stable , suggesting that it retains its functionality in the presence of oxygen and moisture. Furthermore, its solubility in established processing solvents indicates that the choice of solvent can influence its action and efficacy.

Biochemische Analyse

Biochemical Properties

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit tubulin polymerization, which is crucial for cell division . Additionally, 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one acts as a histamine H3-receptor antagonist, influencing various central nervous system functions . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

The effects of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a histamine H3-receptor antagonist can affect neurotransmitter release and neuronal activity . Furthermore, its inhibition of tubulin polymerization can lead to disruptions in cell division, impacting cellular proliferation and growth .

Molecular Mechanism

At the molecular level, 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one exerts its effects through specific binding interactions with biomolecules. It binds to tubulin, preventing its polymerization and thus inhibiting microtubule formation . This action disrupts the mitotic spindle, leading to cell cycle arrest. Additionally, as a histamine H3-receptor antagonist, 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one blocks the receptor’s activity, modulating downstream signaling pathways and altering gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell division and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter release and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one are crucial for its biological activity and therapeutic efficacy .

Subcellular Localization

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through several methods:

Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonylating agents such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole.

Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and unusual C–O bond cleavage of an alkoxide.

Synthesis from arylureas: This involves the reaction of arylureas with various reagents to form the benzimidazolone structure.

Industrial Production Methods

Industrial production of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves large-scale chemical synthesis using the cyclocarbonylation method due to its efficiency and high yield .

Analyse Chemischer Reaktionen

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds such as:

2-Benzimidazolinone: Similar in structure but lacks the methyl groups at positions 1 and 3.

2-Hydroxybenzimidazole: Contains a hydroxyl group instead of the carbonyl group.

2-Oxobenzimidazole: Similar structure but with different substituents.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in terms of its stability and electron-donating capabilities .

Biologische Aktivität

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The biological activity of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors, affecting critical biochemical pathways. For instance, it may inhibit enzymes involved in DNA replication, suggesting potential anticancer applications . Additionally, the compound exhibits activity against voltage-gated sodium channels and various kinases, positioning it as a candidate for treating conditions such as solid tumors and autoimmune disorders .

Pharmacological Properties

Recent studies have highlighted several pharmacological effects of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one:

- Antiviral Activity : Novel derivatives of this compound have demonstrated efficacy against respiratory syncytial virus (RSV), indicating its potential use as an antiviral agent .

- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal activities. For example, it displayed notable antibacterial effects against Salmonella typhi and antifungal activity against Candida albicans with minimal inhibitory concentrations (MIC) ranging from 12.5 to 250 µg/ml .

- Cholinesterase Inhibition : It has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can be influenced by structural modifications. Research indicates that substituents at specific positions on the benzimidazole core can enhance selectivity and potency against various biological targets. For example, introducing methyl or methoxy groups at position 6 significantly improved the compound's inhibitory activity against BRPF2, a protein involved in cancer progression .

Anticancer Potential

A study investigated the anticancer properties of several benzimidazole derivatives, including 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. These compounds were tested on various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, a series of benzimidazole derivatives were synthesized and tested against a panel of bacteria and fungi. The results indicated that compounds derived from 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one exhibited potent activity against both Gram-positive and Gram-negative bacteria . The data are summarized in Table 1 below.

Eigenschaften

IUPAC Name |

1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-10-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJXCBIUEXCLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282784 | |

| Record name | 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3097-21-0 | |

| Record name | 3097-21-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylbenzimidazol-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62TAV5S4MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.